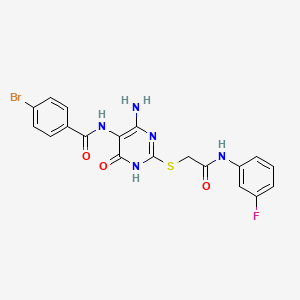
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide is a useful research compound. Its molecular formula is C19H15BrFN5O3S and its molecular weight is 492.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including anticancer properties and mechanisms of action, supported by data from relevant studies.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
Studies have highlighted various biological activities associated with this compound, particularly its anticancer effects. The following sections detail these activities, mechanisms, and relevant findings.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. The activity was assessed using MTT assays across a panel of human tumor cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HT-29 (Colon Cancer) | 0.5 | High |
| MCF-7 (Breast Cancer) | 1.0 | Moderate |
| A549 (Lung Cancer) | 2.0 | Moderate |
These results suggest that the compound selectively targets cancer cells, leading to cell cycle arrest and apoptosis.
The mechanism through which this compound exerts its effects includes:
- Microtubule Disruption : The compound interferes with microtubule dynamics, crucial for mitosis.
- Cell Cycle Arrest : Treatment with the compound results in G2/M phase arrest, preventing cancer cells from dividing.
- Induction of Apoptosis : The compound activates apoptotic pathways in sensitive cell lines.
Case Studies
Several studies have documented the biological effects of similar compounds derived from the pyrimidine scaffold. For instance, a study on related compounds demonstrated significant anticancer activity through similar mechanisms involving microtubule stabilization and disruption of the cell cycle.
Example Study
In a comparative study of pyrimidine derivatives, it was found that compounds with similar structural motifs exhibited IC50 values ranging from 0.05 to 1.5 µM against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
Propriétés
IUPAC Name |
N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN5O3S/c20-11-6-4-10(5-7-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-3-1-2-12(21)8-13/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQVVSSDTDSEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














